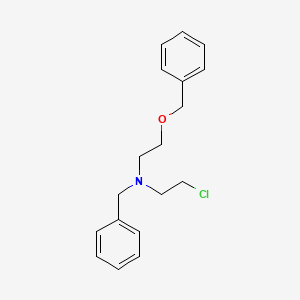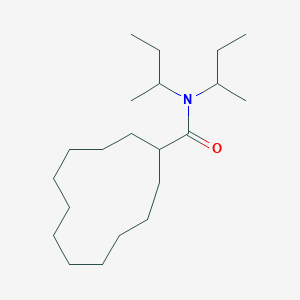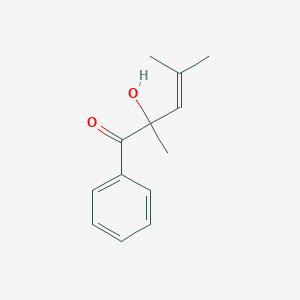
2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one is an organic compound with a complex structure that includes a hydroxyl group, a phenyl group, and a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the temperature is carefully controlled to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are selected to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The enone structure can be reduced to form a saturated alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 2,4-dimethyl-1-phenylpent-3-en-1-one.
Reduction: Formation of 2-hydroxy-2,4-dimethyl-1-phenylpentan-1-ol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the enone structure can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
- 2,3-Dimethyl-1-phenylpent-4-en-1-one
Uniqueness
2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications.
Properties
CAS No. |
92975-66-1 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-10(2)9-13(3,15)12(14)11-7-5-4-6-8-11/h4-9,15H,1-3H3 |
InChI Key |
DGFPEJQAMLLZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(C(=O)C1=CC=CC=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
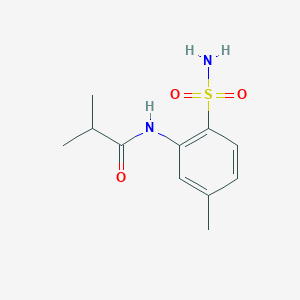
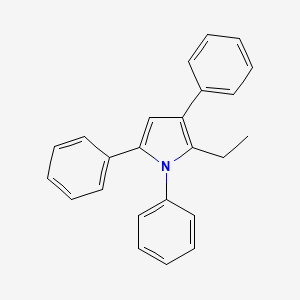
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)

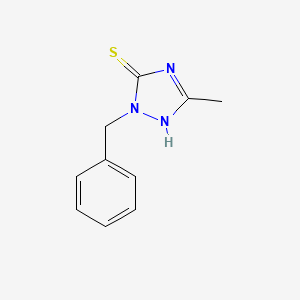

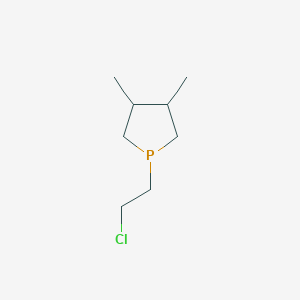
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)

![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
